Acetic acid-D
Description
Acetic acid-D (CH$3$CO$2$D), also known as deuterated acetic acid, is a isotopologue of acetic acid where one hydrogen atom in the hydroxyl group is replaced by deuterium (D). This substitution imparts distinct physicochemical properties, making it valuable in diverse scientific applications.
Properties
IUPAC Name |
deuterio acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997190 | |
| Record name | (O-~2~H)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-12-3 | |
| Record name | Acetic acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic (2H)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (O-~2~H)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic [2H]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid-D is typically synthesized by reacting acetic acid with deuterium oxide (D2O). The reaction involves the exchange of the hydrogen atom in the hydroxyl group of acetic acid with deuterium from deuterium oxide .
Industrial Production Methods: The industrial production of this compound follows a similar approach, where acetic acid is treated with deuterium oxide under controlled conditions to ensure the complete exchange of hydrogen with deuterium. This method is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Acetic acid-D undergoes typical reactions of carboxylic acids, including:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) for esterification.
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters (RCOOR’).
Scientific Research Applications
Biochemical Research
NMR Spectroscopy
Deuterated solvents like acetic acid-D are essential in nuclear magnetic resonance (NMR) spectroscopy. They provide a non-protonic environment that enhances the resolution of spectra by reducing background noise from hydrogen signals. This is crucial for studying complex biomolecules.
Case Study: Protein Structure Determination
A study utilized this compound to investigate protein structures through residual dipolar couplings. The findings indicated that this compound effectively disperses and polarizes forces, aiding in the accurate determination of biomolecular structures .
Medical Applications
Cancer Treatment
Acetic acid has been used in cancer therapies due to its ability to induce selective toxicity in cancer cells. Research has shown that acetic acid can induce oxidative stress, leading to apoptosis in specific cancer cell lines . While this study primarily focused on regular acetic acid, the deuterated form can enhance the understanding of metabolic pathways due to its distinct NMR properties.
Antiseptic Properties
Acetic acid is recognized for its antiseptic properties. A diluted solution (1%) has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This compound may be used in formulations to study its effects on microbial resistance and infection control .
Industrial Applications
Chemical Synthesis
this compound serves as a reagent in chemical synthesis, particularly in the production of deuterated compounds for pharmaceuticals and agrochemicals. Its role as a solvent facilitates reactions that require high purity and specific isotopic labeling.
Vinyl Acetate Production
The production of vinyl acetate monomer (VAM) is one of the largest applications of acetic acid. Although not directly involving this compound, understanding the isotopic effects can provide insights into reaction mechanisms and product yields .
Food Industry
Flavoring Agent
In food science, deuterated compounds are often used to study flavor profiles and interactions at a molecular level. This compound can help researchers understand how flavor compounds behave under different conditions, aiding in food formulation and preservation techniques.
Environmental Studies
Biodegradation Studies
this compound can be employed in environmental research to trace the degradation pathways of organic pollutants. Its isotopic labeling allows scientists to track the fate of contaminants in various ecosystems, providing valuable data for environmental remediation efforts.
Mechanism of Action
The mechanism of action of acetic acid-D is similar to that of acetic acid, involving interactions with various molecular targets and pathways. In biological systems, it participates in metabolic processes, where it can be converted to acetyl-CoA, a key intermediate in the citric acid cycle. The presence of deuterium can influence reaction rates and pathways, providing insights into reaction mechanisms and kinetics .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight: 61.05 g/mol (non-deuterated: 60.05 g/mol) .
- Boiling Point: 116–117°C, slightly higher than non-deuterated acetic acid (118°C) due to isotopic effects .
- Deuterium Purity : Available at 98–99.5 atom % D, ensuring minimal interference in sensitive applications .
- CAS RN : 758-12-3 .
Comparison with Similar Compounds
Deuterated Acetic Acid Derivatives
Acetic acid-D has several isotopologues with varying deuterium substitution patterns, each tailored for specific applications:
Key Observations :
Non-Deuterated Analogues
Other Deuterated Carboxylic Acids
- Propanoic Acid-D (C$2$H$5$CO$_2$D): Used in food aroma analysis (e.g., Hypsizygus marmoreus drying), with higher volatility than this compound .
Research Findings and Industrial Relevance
Food Chemistry
In chili pepper drying, this compound content increases at 60°C, enhancing flavor complexity by reducing aldehydes (e.g., nonanal, associated with fishy odors) and promoting alcohol formation .
Analytical Chemistry
In hydrogen/deuterium exchange mass spectrometry (HDX-MS), this compound ensures minimal back-exchange, preserving protein structural data during analysis .
Biological Activity
Acetic acid-D, a deuterated form of acetic acid, has garnered attention for its biological activities, particularly in microbiology and medicinal applications. This article explores the compound's biological activity, including its antimicrobial properties, effects on wound healing, and potential applications in diagnostics.
Overview of this compound
Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in various industrial and medical applications. The deuterated version, this compound (CD₃COOH), is utilized in research settings primarily for its isotopic labeling capabilities. This compound retains many of the biological properties of acetic acid while allowing for advanced studies in metabolic pathways and interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values of this compound against several bacterial strains:
| Bacterial Strain | MIC (%) | MBC (%) |
|---|---|---|
| Pseudomonas aeruginosa | 0.5 | 1.0 |
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 0.5 | 1.0 |
| Klebsiella pneumoniae | 1.0 | 2.0 |
| Acinetobacter baumannii | 0.5 | 1.5 |
The data indicates that concentrations above 0.5% are sufficient to inhibit bacterial growth effectively, with higher concentrations required for bactericidal activity (MBC) .
Case Studies on Wound Healing
This compound has been applied in clinical settings for treating infected wounds, demonstrating notable efficacy in promoting healing and reducing infection rates.
Case Study Summaries
- Case 1 : A 45-year-old diabetic female with an infected foot wound treated with daily dressings of this compound showed significant improvement within ten days, leading to healthy granulation tissue formation.
- Case 2 : A 68-year-old male with a crush injury received this compound dressings, resulting in substantial healing and preparation for skin grafting within two weeks.
- Case 3 : A patient with a fungal infection at a skin graft donor site responded well to this compound treatment, achieving clearance of the infection without additional antifungal medications .
These cases highlight this compound's role in enhancing wound healing through its antimicrobial properties and ability to promote granulation tissue formation.
The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes and alter intracellular pH levels, leading to cell death. This mechanism is effective against both planktonic and biofilm-forming bacteria, which are often resistant to conventional antibiotics .
Applications in Diagnostics
This compound has been investigated for its potential use in diagnostic applications, particularly in the rapid enumeration of mycobacteria such as Mycobacterium tuberculosis. Studies have shown that it can preserve RNA integrity while exhibiting bactericidal effects, making it suitable for diagnostic assays .
Q & A
Q. What are the critical physicochemical properties of Acetic Acid-D (CD3COOD) that influence experimental reproducibility in deuterium-labeling studies?
Answer: Key properties include isotopic purity (≥99.5% D), boiling point (115.5°C vs. 118°C for CH3COOH), density (1.112 g/cm³), and pKa (~4.6 vs. 4.76 for protonated acetic acid). Isotopic purity must be validated via H/H NMR or mass spectrometry to avoid kinetic isotope effect (KIE) artifacts. For reproducible results, storage at controlled temperatures (room temperature recommended) and inert atmospheres is critical to minimize H/D exchange .
Q. How does the deuterium substitution in this compound affect its solubility and reactivity in organic synthesis?
Answer: Deuterated acetic acid exhibits reduced solubility in nonpolar solvents due to stronger hydrogen bonding (D-bonding vs. H-bonding). Reactivity differences arise from KIE, particularly in proton-transfer reactions (e.g., esterifications), where ratios of 2–4 are common. Researchers should adjust reaction times and catalyst loads when substituting CH3COOH with CD3COOD .
Advanced Research Questions
Q. What experimental design strategies mitigate isotopic contamination when using this compound in kinetic studies?
Answer:
- Isolation : Use glassware pre-treated with D2O to minimize proton exchange.
- Validation : Conduct blank runs with protonated acetic acid to detect cross-contamination.
- Analysis : Employ high-resolution H NMR (≥400 MHz) to quantify residual H signals. Contamination thresholds >0.5% H can invalidate KIE measurements, necessitating iterative purification .
Q. How can researchers resolve contradictions in reported pKa values for this compound across different solvent systems?
Answer: Discrepancies often stem from solvent polarity and ionic strength variations. For example, in D2O, the pKa shifts to ~4.6 due to solvent deuteration, while non-aqueous solvents (e.g., DMSO-d6) yield higher values. Standardize measurements using:
Q. What methodologies optimize the use of this compound in metabolic flux analysis (MFA) for tracing deuterium incorporation?
Answer:
- Labeling protocols : Use pulse-chase experiments with CD3COOD in cell cultures, ensuring isotopic steady state via LC-MS monitoring.
- Data correction : Apply mass isotopomer distribution analysis (MIDA) to distinguish natural C abundance from H incorporation.
- Limitations : Avoid prolonged exposure (>24 hr) to prevent cellular toxicity from deuterium accumulation .
Data Contradiction Analysis
Q. Why do studies report conflicting boiling points for this compound, and how should researchers address this?
Answer: Variations (e.g., 115.5°C vs. 116–117°C) arise from impurities (e.g., residual H2O) or pressure calibration errors. To resolve:
- Purification : Distill under reduced pressure (10–15 mmHg) and validate purity via Karl Fischer titration.
- Documentation : Report pressure and thermometer calibration data explicitly, following IUPAC guidelines .
Methodological Tables
Table 1 : Comparative Properties of Acetic Acid and this compound
| Property | CH3COOH | CD3COOD | Reference |
|---|---|---|---|
| Molecular Weight | 60.05 g/mol | 64.07 g/mol | |
| Boiling Point | 118°C | 115.5°C | |
| Density (20°C) | 1.049 g/cm³ | 1.112 g/cm³ | |
| pKa (D2O, 25°C) | 4.76 | ~4.6 |
Table 2 : Common Analytical Techniques for this compound Validation
| Technique | Application | Sensitivity Threshold |
|---|---|---|
| H NMR | Isotopic purity, H/D exchange | 0.1% H |
| GC-MS | Volatile impurity profiling | 1 ppm |
| FT-IR | Functional group confirmation | 5% w/w |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
